2,3:4,5-Diacetal Isomer Stability
Under acidic conditions (5% sulfuric acid in acetone), the kinetically favored 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose rapidly isomerizes to an equilibrium mixture dominated by the thermodynamically more stable 2,3:4,5-diacetal. The equilibrium ratio of 1,2:4,5-diacetal to 2,3:4,5-diacetal is 3:47 within 5 minutes at room temperature [1]. In contrast, when anhydrous zinc chloride is used as the catalyst, the 1,2:4,5-diacetal does not rearrange to the 2,3:4,5-diacetal, highlighting the acid‑dependent nature of the isomerization [1].
| Evidence Dimension | Isomerization equilibrium ratio (1,2:4,5‑ : 2,3:4,5‑diacetal) |
|---|---|
| Target Compound Data | 47 parts in equilibrium mixture (2,3:4,5-diacetal) |
| Comparator Or Baseline | 3 parts (1,2:4,5-diacetal) |
| Quantified Difference | Approximately 15.7‑fold higher proportion of the 2,3:4,5‑isomer at equilibrium |
| Conditions | Acetone containing 5% sulfuric acid, 5 min at room temperature |
Why This Matters
This establishes the 2,3:4,5‑diacetal as the thermodynamically preferred and more robustly isolable form, reducing the risk of undesired isomerization during storage and downstream reactions, which is critical for consistent synthetic outcomes.
- [1] Brady, R. F. Jr. (1971). Cyclic acetals of ketoses : Part III. Re-investigation of the synthesis of the isomeric DI-O-isopropylidene-β-D-fructopyranoses. Carbohydrate Research, 15(1), 35‑40. https://doi.org/10.1016/S0008-6215(00)80291-8 View Source
